6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a thiophene ring attached via an ethenyl linkage at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. The molecular formula of this compound is C16H10BrNO2S, and it has a molecular weight of 360.2 g/mol .
Preparation Methods
The synthesis of 6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reagents like zinc/acetic acid or triphenylphosphine.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include copper salts, D-glucose, proline, and aqueous ethanol as a green solvent . Major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical activities .
Scientific Research Applications
6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with enzymes and receptors, leading to various biological effects . The presence of the bromine atom and the thiophene ring enhances the compound’s ability to bind to its targets, thereby increasing its potency and efficacy .
Comparison with Similar Compounds
6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
6-Bromoquinoline: This compound lacks the thiophene ring and the carboxylic acid group, making it less versatile in terms of biological activity.
2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid: This compound lacks the bromine atom, which may reduce its potency and efficacy.
3-benzyl-6-bromo-2-methoxy quinoline: This derivative has shown activity against Mycobacterium tuberculosis but differs in its substitution pattern.
Properties
Molecular Formula |
C16H10BrNO2S |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
6-bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO2S/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20) |
InChI Key |
SJOZRJUFOKUWMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origin of Product |
United States |
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